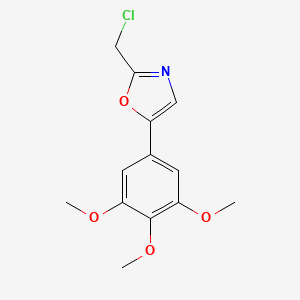
2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole
描述
2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole is a useful research compound. Its molecular formula is C13H14ClNO4 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole is a member of the oxazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the reaction of chloromethyl derivatives with 3,4,5-trimethoxyphenyl precursors. The structural formula can be represented as follows:
The presence of the chloromethyl group is crucial for its reactivity and subsequent biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated primarily in vitro against several cancer cell lines. The following sections summarize key findings from various studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cell lines using MTT assays. Results showed varying degrees of cytotoxicity with IC50 values ranging from 10 to 20 µM in some derivatives .
- Mechanism of Action : The proposed mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is common among many oxazole derivatives .
Enzyme Inhibition
In addition to anticancer properties, the compound has shown potential as an enzyme inhibitor:
- Tyrosinase Inhibition : Some derivatives within this class have demonstrated potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. In studies, certain compounds exhibited IC50 values significantly lower than kojic acid, a known inhibitor .
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
- Study on Cytotoxicity : A study involving a series of oxazole derivatives showed that those with methoxy substitutions had enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
- Tyrosinase Inhibition Study : Another investigation focused on the structural modifications affecting tyrosinase inhibition revealed that specific hydroxyl groups significantly increased inhibitory potency .
属性
IUPAC Name |
2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-16-9-4-8(5-10(17-2)13(9)18-3)11-7-15-12(6-14)19-11/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPFMLGCAMANCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















